molecular formula C9H14N2O B1466874 [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol CAS No. 1492566-89-8

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B1466874
CAS No.: 1492566-89-8
M. Wt: 166.22 g/mol
InChI Key: JXUJBNYXAOMVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS 1492566-89-8) is a high-value pyrazole-based chemical building block with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is specifically designed for research and development applications, particularly in medicinal chemistry and drug discovery. Pyrazole derivatives are recognized as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities, which makes them crucial in the development of new therapeutic agents . As a functionalized heterocyclic building block, the methanol moiety on the pyrazole ring provides a versatile handle for further synthetic modification, allowing researchers to create more complex molecules for biological screening . The cyclobutylmethyl substitution contributes unique steric and electronic properties, making this compound a valuable intermediate for constructing targeted libraries in lead optimization programs. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound in various exploratory syntheses, leveraging the documented significance of the pyrazole core in developing substances with potential pharmacological interest . All handling and experimental procedures should be conducted by qualified trained professionals working under appropriate laboratory safety conditions.

Properties

IUPAC Name

[1-(cyclobutylmethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6,8,12H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUJBNYXAOMVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 4-Substituted Pyrazole Precursors to 4-Hydroxymethyl Derivatives

A well-documented method involves the reduction of methyl 1H-pyrazole-4-carboxylate to 1H-pyrazol-4-ylmethanol using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF):

Step Reagents & Conditions Notes Yield (%)
1 Methyl 1H-pyrazole-4-carboxylate (19 g, 150.66 mmol) in THF (500 mL) Starting material
2 Addition of LiAlH4 (8.58 g, 225.99 mmol) at 0°C Stirring at room temperature for 4 h
3 Quench by Fieser workup, filtration, concentration Isolation of 1H-pyrazol-4-ylmethanol 75.78%

This process yields the 4-hydroxymethyl pyrazole derivative as a white solid with good purity and yield.

Alkylation of Pyrazole Nitrogen (N1) with Cyclobutylmethyl Group

The N1-alkylation to introduce the cyclobutylmethyl substituent can be achieved via nucleophilic substitution using cyclobutylmethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux or elevated temperatures.

Step Reagents & Conditions Notes Yield (%)
1 1H-pyrazol-4-ylmethanol Starting hydroxymethyl pyrazole
2 Cyclobutylmethyl bromide/chloride, base (K2CO3 or NaH) Alkylation at N1 position 50–80% (typical range)

This step requires careful control to avoid over-alkylation or side reactions. Purification is commonly done via column chromatography.

Alternative Synthetic Routes

  • Some synthetic schemes start from 1-(cyclobutylmethyl)-1H-pyrazole, which is then formylated or carboxylated at the 4-position, followed by reduction to the hydroxymethyl group.
  • Reduction of 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxaldehyde with sodium borohydride in methanol at room temperature is an alternative to LiAlH4 reduction, offering milder conditions and high yields.

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents & Conditions Advantages Disadvantages Yield (%)
Reduction of methyl ester to hydroxymethyl LiAlH4 in THF, 0–20°C, 4 h High yield, well-established Requires careful handling of LiAlH4 ~75.8%
Reduction of aldehyde to hydroxymethyl NaBH4 in methanol, room temp, 3 h Mild conditions, high yield Sensitive to moisture ~97%
N1-Alkylation with cyclobutylmethyl halide Alkyl halide, base (K2CO3/NaH), DMF, reflux Straightforward, versatile Possible side reactions 50–80% (typical)

Research Findings and Notes

  • The LiAlH4 reduction method is robust for converting esters to primary alcohols on the pyrazole ring, providing a reliable route to the 4-hydroxymethyl derivative.
  • Sodium borohydride reduction of aldehydes is an effective alternative offering higher yields and milder conditions, which can be advantageous for sensitive substrates.
  • Alkylation at the pyrazole nitrogen requires optimization of base and solvent to maximize selectivity and yield.
  • Purity and yield are influenced by reaction temperature, solvent choice, and workup procedures.
  • The synthetic approach can be adapted depending on availability of starting materials and scale.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic applications , including:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, which is crucial in drug development. For instance, compounds derived from this structure are being explored for their ability to inhibit c-Abl kinase, relevant in treating certain cancers and neurodegenerative diseases .
  • Receptor Modulation : The compound can interact with various receptors, modulating their activity and providing avenues for developing new therapeutic agents.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol exhibit cytotoxic effects on cancer cell lines. For example, compounds with enhanced lipophilicity due to cycloalkyl substitutions showed improved efficacy against leukemia cells .

Antimicrobial Properties

Research indicates that 1H-pyrazoles possess significant antimicrobial activity. The presence of the cyclobutylmethyl group enhances interaction with biological targets, making it effective against various bacterial strains and fungi. For example, derivatives have shown effectiveness against Candida species .

The compound is also studied for its potential biological activities:

  • Antifungal : Exhibits promising antifungal properties, which could be beneficial in developing new antifungal medications.
  • Antimicrobial : The compound's structure allows it to act against multiple pathogens, suggesting its utility in treating infections.

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

  • Material Science : Utilized in the development of new materials such as polymers and coatings due to its unique properties.
  • Nanotechnology : Its chemical stability makes it suitable for applications in electronics and photonics.

Synthetic Route Overview

  • Preparation of azide precursor from cyclobutylmethyl bromide and sodium azide.
  • Preparation of alkyne precursor from propargyl alcohol.
  • CuAAC reaction under optimized conditions to yield the target compound.

Mechanism of Action

The mechanism of action of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent at N-1 Key Functional Group Reference
[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol C$9$H${14}$N$_2$O* 166.22 g/mol Cyclobutylmethyl -CH$_2$OH Derived from
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol C$9$H$9$N$_3$O 175.19 g/mol Pyridin-2-yl -CH$_2$OH
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C${11}$H${12}$N$_2$O 188.23 g/mol Methyl, Phenyl (C-3) -CH$_2$OH
[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol C${12}$H${14}$N$_2$O 202.26 g/mol 2-Phenylethyl -CH$_2$OH
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol C$7$H${12}$N$_2$O 140.18 g/mol Ethyl, Methyl (C-5) -CH$_2$OH
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol C${17}$H${16}$N$_2$OS 308.39 g/mol Phenyl, 4-(Methylthio)phenyl -CH$_2$OH

Notes:

  • Cyclobutylmethyl substituent : Introduces a strained four-membered ring, which may reduce conformational flexibility compared to bulkier groups like phenylethyl or phenyl . This could enhance metabolic stability in drug design contexts.
  • Hydroxymethyl group : Common across all compounds, contributing to hydrogen-bonding capacity and aqueous solubility.
  • Electronic effects : Electron-withdrawing groups (e.g., pyridinyl ) may alter reactivity, while electron-donating groups (e.g., methylthio ) could influence redox stability.

Physicochemical and Functional Comparisons

  • Molecular weight and polarity : The target compound (166.22 g/mol) is smaller and less lipophilic than derivatives with aromatic substituents (e.g., 202.26 g/mol for phenylethyl ). This may favor better membrane permeability.

Structural Analogues with Non-Methanol Functional Groups

  • 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one ( ): Replaces -CH$2$OH with a ketone (-COCH$3$), reducing polarity and hydrogen-bonding capacity. This substitution is critical in medicinal chemistry for modulating bioavailability.
  • 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid ( ): The carboxylic acid group (-COOH) increases acidity and solubility, making it suitable for salt formation in pharmaceutical formulations.

Biological Activity

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a cyclobutylmethyl group and a hydroxymethyl group. Its molecular formula is C10_{10}H14_{14}N2_2O.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor activity, influencing cellular signaling pathways that lead to various biological responses .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of bacteria and fungi. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is expected to align with the general trends observed in related compounds .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For example, a related study highlighted a pyrazole derivative that demonstrated sub-micromolar antiproliferative activity against multiple cancer cell lines, suggesting that modifications in the pyrazole structure can lead to enhanced anticancer effects .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Similar compounds have been reported as effective inhibitors of cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation. These findings suggest that this compound could also exhibit CDK inhibitory activity, potentially leading to therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications on the pyrazole ring affect biological activity. Variations such as substituent size and electronic properties can significantly influence the potency and selectivity of these compounds against specific biological targets. For instance, the introduction of different alkyl or aryl groups on the pyrazole ring has been shown to enhance binding affinity for various receptors and enzymes .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Anticancer Activity : A study investigated a series of pyrazole derivatives for their anticancer properties against human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Enzyme Inhibition : Another research focused on evaluating the inhibitory effects of various pyrazole derivatives on CDK2. The findings revealed that certain derivatives exhibited potent inhibition with IC50_{50} values in the nanomolar range, underscoring their potential as therapeutic agents in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol, and what reaction parameters require stringent control?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclobutylmethyl groups may be introduced via alkylation of pyrazole intermediates under inert conditions. Critical parameters include:

  • Temperature control : Reactions involving cyclobutane derivatives often require low temperatures (0–5°C) to prevent ring-opening side reactions .
  • Protecting groups : The methanol group may need protection (e.g., silylation) during synthesis to avoid oxidation or unwanted side reactions .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings to attach aryl/cycloalkyl groups to the pyrazole core .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for solvent-based reactions .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to minimize hydrolysis of the methanol group .
  • Waste disposal : Segregate organic waste containing pyrazole derivatives and incinerate via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. Ensure high-resolution data (≤1.0 Å) to resolve cyclobutyl ring puckering and methanol group orientation .
  • NMR spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC). The methanol proton (δ ~1.5–2.5 ppm) may show splitting due to cyclobutyl ring strain, requiring DFT calculations for validation .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (C₉H₁₄N₂O; calc. 166.11 g/mol). Monitor fragment ions (e.g., m/z 121 for cyclobutylmethyl-pyrazole) to detect impurities .

Q. What strategies optimize the bioactivity of this compound derivatives in receptor-binding studies?

  • Methodological Answer :

  • Functionalization : Convert the methanol group to esters or ethers to enhance lipophilicity for blood-brain barrier penetration. For example, triflate intermediates enable Suzuki couplings for aryl group introduction .
  • Structure-activity relationship (SAR) : Test derivatives against kinase targets (e.g., TrkA) by replacing the cyclobutyl group with piperidine or tetrahydropyran moieties. Use in vitro kinase assays (IC₅₀ measurements) to assess selectivity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with adenosine A₂B receptors, leveraging the pyrazole ring's hydrogen-bonding potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Compare retention times with standards .
  • Thermal analysis : Perform DSC to validate melting points. Cyclobutyl derivatives may exhibit polymorphic forms, requiring annealing to isolate stable crystals .
  • Collaborative validation : Cross-reference data with public databases (e.g., PubChem, EPA/NIH Spectral Library) while excluding non-peer-reviewed sources like BenchChem .

Tables for Key Data

Property Value Reference
Molecular formulaC₉H₁₄N₂O
Molecular weight166.11 g/mol
Recommended storage2–8°C under N₂
Common impuritiesCyclobutanol byproducts
Key spectral peaks (¹H NMR)δ 1.8–2.2 (cyclobutyl CH₂)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.